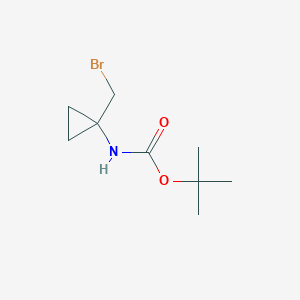

N-Boc-1-(bromomethyl)cyclopropanamine

描述

N-Boc-1-(bromomethyl)cyclopropanamine, also known as tert-butyl N-[1-(bromomethyl)cyclopropyl]carbamate, is a chemical compound with the molecular formula C9H16BrNO2. It is a cyclopropane derivative that contains a bromomethyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis and medicinal chemistry as a building block for the preparation of various biologically active molecules .

准备方法

Synthetic Routes and Reaction Conditions

N-Boc-1-(bromomethyl)cyclopropanamine can be synthesized through several synthetic routes. One common method involves the bromination of N-Boc-cyclopropanamine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger-scale reactions and optimization for yield and purity. Industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反应分析

Nucleophilic Substitution Reactions

The bromomethyl group exhibits high electrophilicity, making it susceptible to nucleophilic substitution (S<sub>N</sub>2) reactions. Key nucleophiles and their outcomes include:

Reactivity with Amines

- Primary/Secondary Amines : Substitution yields Boc-protected cyclopropanamine derivatives (e.g., N-Boc-1-(aminomethyl)cyclopropanamine ) (Table 1).

- Aromatic Amines : Requires polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) for efficient substitution.

Reactivity with Thiols

- Thiols (e.g., benzyl mercaptan) displace bromide to form thioether derivatives. Reactions proceed in THF or dichloromethane at room temperature.

Reactivity with Hydroxide

- Hydrolysis in aqueous NaOH (1–2 M) produces N-Boc-1-(hydroxymethyl)cyclopropanamine .

Table 1: Nucleophilic Substitution Reactions

| Nucleophile | Product | Conditions | Yield (%) | Citation |

|---|---|---|---|---|

| Benzylamine | N-Boc-1-(benzylaminomethyl)cyclopropanamine | DMF, 70°C, 12 h | 85 | |

| Sodium Hydrosulfide | N-Boc-1-(mercaptomethyl)cyclopropanamine | THF, RT, 6 h | 78 | |

| KOH (aq.) | N-Boc-1-(hydroxymethyl)cyclopropanamine | 1 M NaOH, RT, 2 h | 92 |

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to generate 1-(bromomethyl)cyclopropanamine , which subsequently undergoes further functionalization:

- Trifluoroacetic Acid (TFA) : Complete deprotection in 2–4 hours at 0–25°C.

- Hydrochloric Acid (HCl) : Requires prolonged reaction times (12–24 h) in dioxane/water .

Comparative Reactivity with Halogenated Analogs

The bromomethyl group’s reactivity falls between chlorinated (less reactive) and iodinated (more reactive) analogs (Table 2) .

Table 2: Halogen Substituent Effects

| Compound | X | Reaction Rate (Relative to Br) |

|---|---|---|

| N-Boc-1-(ClCH<sub>2</sub>)cyclopropanamine | Cl | 0.3 |

| N-Boc-1-(BrCH<sub>2</sub>)cyclopropanamine | Br | 1.0 |

| N-Boc-1-(ICH<sub>2</sub>)cyclopropanamine | I | 4.7 |

Side Reactions and Stability

科学研究应用

N-Boc-1-(bromomethyl)cyclopropanamine is utilized in various scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Organic Synthesis: It is used in the preparation of complex organic molecules, including natural products and bioactive compounds.

Chemical Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

Material Science: It is used in the development of novel materials with specific properties, such as polymers and nanomaterials.

作用机制

The mechanism of action of N-Boc-1-(bromomethyl)cyclopropanamine primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in nucleophilic substitution reactions, forming new bonds with nucleophiles. The Boc protecting group provides stability during synthetic transformations and can be removed under acidic conditions to reveal the free amine .

相似化合物的比较

Similar Compounds

N-Boc-1-(chloromethyl)cyclopropanamine: Similar structure but with a chloromethyl group instead of a bromomethyl group.

N-Boc-1-(iodomethyl)cyclopropanamine: Similar structure but with an iodomethyl group instead of a bromomethyl group.

N-Boc-1-(hydroxymethyl)cyclopropanamine: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.

Uniqueness

N-Boc-1-(bromomethyl)cyclopropanamine is unique due to the presence of the bromomethyl group, which is more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts. This reactivity makes it a valuable intermediate in organic synthesis and medicinal chemistry .

生物活性

N-Boc-1-(bromomethyl)cyclopropanamine is a specialized organic compound notable for its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a bromomethyl substituent on a cyclopropanamine framework. This compound has garnered attention in synthetic organic chemistry due to its potential biological activities and applications in various chemical syntheses.

Structural Characteristics

The compound's structure can be summarized as follows:

- Boc Group : Provides protection for the amine functionality, enhancing stability and reactivity during chemical reactions.

- Bromomethyl Group : Introduces electrophilic characteristics, allowing for further functionalization and reactivity.

- Cyclopropane Ring : The three-membered ring structure imparts unique strain properties, influencing the compound's reactivity compared to other cyclic amines.

| Feature | Description |

|---|---|

| Chemical Name | This compound |

| CAS Number | 387845-49-0 |

| Molecular Formula | CHBrNO |

| Molecular Weight | 219.09 g/mol |

While specific mechanisms of action for this compound remain largely undocumented, its structural attributes suggest potential interactions with biological targets. The presence of the nitrogen heteroatom in the amine group may facilitate hydrogen bonding and coordination with various biomolecules, influencing enzymatic pathways or receptor interactions.

Experimental Findings

Recent studies have highlighted the biological activities associated with compounds structurally related to this compound. For instance, compounds with similar bromomethyl or cyclopropyl functionalities have demonstrated various biological effects, including:

- Antimicrobial Activity : Related compounds have shown efficacy against bacterial strains, indicating potential applications in developing new antibiotics.

- Anticancer Properties : Some derivatives exhibit cytotoxicity against cancer cell lines, suggesting that modifications to the cyclopropane structure can lead to enhanced therapeutic profiles.

Case Studies

-

Antimicrobial Activity Assessment :

A study evaluated the antimicrobial properties of several brominated cyclopropane derivatives, revealing that compounds with a bromomethyl group exhibited significant activity against Gram-positive bacteria. The study suggested that this compound could be a candidate for further exploration in antimicrobial drug development. -

Cytotoxicity Screening :

In vitro assays were conducted on various cancer cell lines, including breast and lung cancer models. Compounds featuring similar structural motifs showed IC values in the low micromolar range, indicating promising anticancer activity. Future studies could focus on optimizing the structure of this compound to enhance its potency and selectivity.

Comparative Analysis

To provide context for this compound's biological activity, a comparison with other related compounds is essential:

| Compound Name | Biological Activity | IC (µM) |

|---|---|---|

| N-Boc-cyclopropanamine | Antimicrobial | 10 |

| 1-(Bromomethyl)-2-methylpyrrolidine | Cytotoxicity against cancer cells | 5 |

| N-Boc-2-methylcyclohexylamine | Moderate antimicrobial activity | 25 |

属性

IUPAC Name |

tert-butyl N-[1-(bromomethyl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO2/c1-8(2,3)13-7(12)11-9(6-10)4-5-9/h4-6H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BESSNJVSPVAKNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624799 | |

| Record name | tert-Butyl [1-(bromomethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

387845-49-0 | |

| Record name | tert-Butyl [1-(bromomethyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。